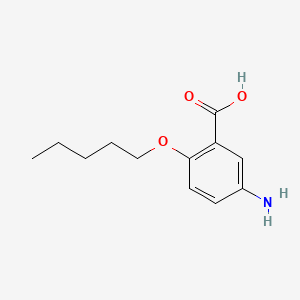

Benzoic acid, 5-amino-2-(pentyloxy)-

Description

Significance of Benzoic Acid Derivatives in Organic Synthesis and Materials Science

Benzoic acid and its derivatives are of paramount importance in organic synthesis, often serving as versatile intermediates for the construction of more complex molecules. Their applications span the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, certain derivatives are precursors to local anesthetics, anti-inflammatory agents, and antimicrobial compounds. ontosight.ai

In the realm of materials science, the rigid structure of the benzoic acid core, combined with the functionalities it can host, makes it a valuable component in the design of novel materials. Functionalized benzoic acids are utilized in the creation of liquid crystals, polymers with specialized thermal or optical properties, and as components in metal-organic frameworks (MOFs). The ability of the carboxylic acid group to participate in hydrogen bonding and coordination with metal ions is a key feature that drives their application in supramolecular chemistry and the engineering of crystalline materials.

Overview of the Chemical Landscape for Amino- and Alkoxy-Substituted Aromatics

Aromatic compounds substituted with both amino (-NH2) and alkoxy (-OR) groups represent a particularly interesting subset of functionalized aromatics. The interplay between these two groups, one being an electron-donating group (amino) and the other also typically electron-donating (alkoxy), significantly influences the electronic properties of the aromatic ring. This electronic modulation affects the reactivity of the molecule in various chemical transformations, including electrophilic aromatic substitution.

The presence of both amino and alkoxy groups on a benzene (B151609) ring can lead to unique properties that are exploited in various applications. For example, these substitution patterns are found in many dyes and pigments, where the electronic nature of the substituents dictates the color of the compound. In medicinal chemistry, the amino group can act as a hydrogen bond donor or a basic center, while the alkoxy group can modify the lipophilicity of a molecule, thereby influencing its pharmacokinetic profile.

Rationale for Academic Investigation of Benzoic Acid, 5-amino-2-(pentyloxy)- Structure and Reactivity

The specific compound, Benzoic acid, 5-amino-2-(pentyloxy)-, presents a unique substitution pattern that warrants academic investigation. The molecule combines the structural features of a benzoic acid with a meta-positioned amino group and an ortho-positioned pentyloxy group relative to the carboxylic acid. This arrangement of functional groups is expected to result in a distinct combination of electronic and steric properties.

The rationale for its academic investigation can be broken down as follows:

Unique Electronic Effects: The interplay between the electron-donating amino and pentyloxy groups, and the electron-withdrawing carboxylic acid group, creates a complex electronic environment on the aromatic ring. Understanding how this specific arrangement influences the acidity of the carboxylic acid, the basicity of the amino group, and the reactivity of the aromatic ring towards various reagents is of fundamental academic interest.

Potential as a Synthetic Building Block: The three distinct functional groups (carboxylic acid, amine, and ether) offer multiple sites for chemical modification. This makes Benzoic acid, 5-amino-2-(pentyloxy)- a potentially valuable building block for the synthesis of more complex molecules with tailored properties for applications in pharmaceuticals or materials science.

Precursor for Novel Materials: The combination of a rigid aromatic core with a flexible pentyloxy chain and a reactive amino group suggests potential applications in polymer chemistry and materials science. For example, it could be explored as a monomer for the synthesis of novel polyamides or as a component in the design of liquid crystals.

Below is a table summarizing the key properties of Benzoic acid, 5-amino-2-(pentyloxy)-.

| Property | Value |

| CAS Number | 13737-91-2 |

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

| Canonical SMILES | CCCCCCOC1=C(C=C(C=C1)N)C(=O)O |

| InChI Key | NYASYUYEILXZAS-UHFFFAOYSA-N |

Further research into the synthesis, characterization, and reactivity of Benzoic acid, 5-amino-2-(pentyloxy)- would provide valuable insights into the structure-property relationships of polysubstituted aromatic compounds and could unlock its potential for various applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13737-91-2 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

5-amino-2-pentoxybenzoic acid |

InChI |

InChI=1S/C12H17NO3/c1-2-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15/h5-6,8H,2-4,7,13H2,1H3,(H,14,15) |

InChI Key |

NYASYUYEILXZAS-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=C(C=C(C=C1)N)C(=O)O |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)N)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

13737-91-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Benzoic acid, 5-amino-2-(pentyloxy)- |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Benzoic Acid, 5 Amino 2 Pentyloxy

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 5-amino-2-(pentyloxy)benzoic acid, the analysis reveals several potential synthetic routes by disconnecting the key functional groups.

A logical approach begins with precursors that already contain some of the required functionalities in the correct orientation. A highly strategic precursor is 5-nitrosalicylic acid or its corresponding ester, methyl 5-nitrosalicylate . This precursor is advantageous as it contains the hydroxyl and carboxylic acid (or ester) groups in the required 1,2-relationship and a nitro group that can be readily converted to the target amino group at a late stage in the synthesis.

The primary bond disconnections in the retrosynthetic analysis of the target molecule are:

C-O bond of the ether: This disconnection points to a nucleophilic substitution reaction, specifically the Williamson ether synthesis, between a salicylic (B10762653) acid derivative and a pentyl halide.

C-N bond of the amine: This suggests the reduction of a nitro group, a reliable and high-yielding transformation.

C-C bond of the carboxyl group: While direct carboxylation is possible, it is often more practical to start with a precursor already containing this group or a group that can be easily converted to it, such as an ester.

Based on this analysis, a plausible forward synthesis would involve:

Protection of the carboxylic acid of 5-nitrosalicylic acid as an ester (e.g., methyl ester) to prevent unwanted side reactions.

Alkylation of the phenolic hydroxyl group with a pentyl halide to form the ether linkage.

Reduction of the nitro group to the desired amino group.

Hydrolysis of the ester to yield the final carboxylic acid.

Classical Synthetic Routes to Functionalized Benzoic Acids

Classical organic synthesis provides a robust and well-established toolbox for constructing molecules like 5-amino-2-(pentyloxy)benzoic acid.

Alkylation Strategies for Ether Linkage Formation

The Williamson ether synthesis is a cornerstone of ether formation and is highly applicable in this context. youtube.comlibretexts.org This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. youtube.comlibretexts.org

In the synthesis of the target molecule, the phenolic hydroxyl group of a salicylic acid derivative is first deprotonated with a suitable base to form a phenoxide. Sodium hydride (NaH) is a common choice for this deprotonation as it forms hydrogen gas as a benign byproduct. youtube.com The resulting phenoxide then acts as a nucleophile, attacking a pentyl halide (e.g., 1-bromopentane) to form the pentyloxy group.

To ensure the success of this reaction, it is crucial that the alkyl halide is primary to favor the S(_N)2 mechanism over elimination. learncbse.in Additionally, protecting the carboxylic acid as an ester, for instance, by using methyl 5-nitrosalicylate, prevents the acidic proton of the carboxylic acid from interfering with the basic conditions of the reaction. stackexchange.com

Amination Reactions on Aromatic Systems

Direct amination of an aromatic ring can be challenging. A more common and reliable method is the reduction of a nitro group, which can be introduced onto the aromatic ring through electrophilic nitration. Starting with salicylic acid, nitration with a mixture of nitric acid and sulfuric acid yields 5-nitrosalicylic acid. researchgate.netyoutube.com

The subsequent reduction of the nitro group to an amine is a well-established transformation with a variety of available reagents. google.com Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. google.com This method is often clean and high-yielding.

Metal/Acid Reduction: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for nitro group reduction. sciencemadness.org Zinc dust in acidic medium has also been reported for the reduction of nitrobenzoic acids. chemicalbook.com

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, catalytic hydrogenation is generally mild enough to selectively reduce the nitro group without affecting the carboxylic acid or ester functionalities. researchgate.net

Carboxylic Acid Functionalization via Ester Hydrolysis or Oxidation

In many synthetic strategies, the carboxylic acid group is carried through the reaction sequence in a protected form, most commonly as an ester. Methyl and ethyl esters are frequently used for this purpose. The final step in such a synthesis is the deprotection of the ester to reveal the carboxylic acid.

This is typically achieved through hydrolysis, which can be carried out under either acidic or basic conditions. miracosta.edu Basic hydrolysis, using a reagent like sodium hydroxide (B78521) (NaOH), is often preferred as it saponifies the ester to form the carboxylate salt, which can then be acidified to yield the final carboxylic acid. This process is generally efficient and high-yielding. nih.govyoutube.com

An alternative, though less common for this specific target, is the oxidation of a precursor functional group. For instance, if the synthesis started from a toluene (B28343) derivative, the methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) or chromic acid. However, the conditions for such oxidations can be harsh and may not be compatible with the other functional groups on the aromatic ring.

Advanced Synthetic Techniques and Functionalization

Modern synthetic chemistry offers more direct and efficient ways to construct complex molecules through the use of transition-metal catalysis.

Transition-Metal-Catalyzed C-H Functionalization of Aromatic Rings

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, bypassing the need for pre-functionalized starting materials. thieme-connect.comresearchgate.net These reactions offer increased atom economy and can lead to more concise synthetic routes. acs.org

For a molecule like 5-amino-2-(pentyloxy)benzoic acid, C-H functionalization could potentially be used to introduce any of the three substituents.

Directed C-H Amination: The carboxylic acid group can act as a directing group to guide a transition metal catalyst to the ortho C-H bond. Iridium-catalyzed C-H amidation of benzoic acids has been developed, which could potentially be applied to introduce an amino group. nih.govibs.re.krnih.gov While this typically directs to the ortho position, strategies for meta and para functionalization are also being explored. ibs.re.krnih.gov

Directed C-H Alkoxylation: Similarly, directing groups can be used to facilitate the palladium-catalyzed alkoxylation of C-H bonds to form ether linkages. researchgate.netrsc.org This could be a potential method for introducing the pentyloxy group directly onto the aromatic ring of a suitable precursor.

Directed C-H Carboxylation: Palladium-catalyzed C-H carbonylation of N-alkylanilines is a known reaction for the synthesis of ortho-aminobenzoates. nih.gov This could be a route to install the carboxylic acid group ortho to a protected amino group.

While these advanced techniques are powerful, their application to a multi-substituted system like the target molecule would require careful consideration of regioselectivity and functional group compatibility. The interplay of the directing effects of the existing substituents would need to be precisely controlled to achieve the desired substitution pattern. bath.ac.uk

Regioselective Ortho-, Meta-, and Para-Substitution Control

Step 1: Regioselective Nitration of 2-Hydroxybenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates the directing outcome. Therefore, nitration will occur at the positions ortho and para to the -OH group. Since the position ortho to the hydroxyl group (position 3) is sterically hindered by the adjacent carboxyl group, the nitration proceeds with high regioselectivity to the para position (position 5). This yields 2-hydroxy-5-nitrobenzoic acid. Various nitrating agents can be employed, with a mixture of nitric acid and sulfuric acid being common, although milder conditions using nitric acid in acetic acid can also be effective to prevent side reactions. researchgate.net A continuous flow microreactor process has also been developed for this reaction, offering high yield and improved safety. google.com

Step 2: Williamson Ether Synthesis for Pentyloxy Group Installation

Following nitration, the pentyloxy group is introduced via the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group. First, the hydroxyl group of 2-hydroxy-5-nitrobenzoic acid is deprotonated with a suitable base, such as sodium carbonate or potassium carbonate, to form a phenoxide ion. researchgate.net This nucleophilic phenoxide then reacts with an alkylating agent, 1-bromopentane (B41390) or 1-iodopentane, in an SN2 reaction to form the desired ether, 2-(pentyloxy)-5-nitrobenzoic acid. The Williamson ether synthesis is a robust and widely used method for forming ethers, with typical laboratory yields ranging from 50-95%. researchgate.netwikipedia.org The choice of a polar aprotic solvent like DMF or DMSO can facilitate this reaction. francis-press.com

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group to yield the target compound, Benzoic acid, 5-amino-2-(pentyloxy)-. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a common and clean method. patsnap.comgoogle.com This method is highly selective for the nitro group, leaving the carboxylic acid and ether functionalities intact, and often provides high yields (over 96%). patsnap.comgoogle.com Alternative methods include the use of metals in acidic solution (e.g., Sn/HCl, Fe/HCl) or using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney-Ni. google.com

| Step | Reaction | Key Reagents & Conditions | Purpose & Regiochemical Control | Typical Yield |

|---|---|---|---|---|

| 1 | Electrophilic Nitration | HNO₃ / H₂SO₄ or HNO₃ / Acetic Acid | Installs a nitro group at the C5 position, directed para to the strongly activating -OH group. | >75% google.com |

| 2 | Williamson Ether Synthesis | 1) K₂CO₃ or NaH 2) 1-Bromopentane Solvent: DMF or Acetonitrile | Converts the phenolic hydroxyl group to a pentyloxy ether via SN2 reaction. | 50-95% wikipedia.org |

| 3 | Nitro Group Reduction | H₂ gas, Pd/C catalyst Solvent: Ethanol (B145695) or Methanol (B129727) | Selectively reduces the nitro group to an amino group without affecting other functionalities. | >96% patsnap.comgoogle.com |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. wikipedia.org While a direct MCR synthesis of Benzoic acid, 5-amino-2-(pentyloxy)- is not typical, this compound serves as an excellent building block for further structural elaboration using MCRs, particularly leveraging its primary amino group.

One of the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR) . The Ugi reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide, which react to form a bis-amide. wikipedia.orgnih.gov The amino group of Benzoic acid, 5-amino-2-(pentyloxy)- can act as the amine component in this reaction.

By combining Benzoic acid, 5-amino-2-(pentyloxy)- with a diverse set of aldehydes, isocyanides, and carboxylic acids, a large library of complex, peptide-like molecules can be rapidly synthesized. This approach is highly valued in medicinal chemistry and drug discovery for generating molecular diversity. nih.govnih.gov The reaction is typically exothermic and proceeds with high atom economy, as only a molecule of water is lost. wikipedia.org

For instance, Benzoic acid, 5-amino-2-(pentyloxy)- could be reacted with isobutyraldehyde, tert-butyl isocyanide, and acetic acid. The initial step is the formation of an imine between the amine and the aldehyde. This is followed by the nucleophilic addition of the isocyanide and subsequent attack by the carboxylate, culminating in a Mumm rearrangement to yield the stable bis-amide product. wikipedia.org

| Component | Example Reactant | Role in Ugi Reaction |

|---|---|---|

| Amine | Benzoic acid, 5-amino-2-(pentyloxy)- | Provides the primary nitrogen atom for imine formation. |

| Carbonyl Compound | Isobutyraldehyde | Forms the imine with the amine component. |

| Isocyanide | tert-Butyl isocyanide | Adds to the iminium ion intermediate. |

| Carboxylic Acid | Acetic Acid | Acts as a nucleophile to trap the nitrilium ion intermediate. |

This strategy demonstrates how MCRs can be used to elaborate the structure of Benzoic acid, 5-amino-2-(pentyloxy)-, transforming a relatively simple substituted benzoic acid into a complex molecular scaffold with potential biological applications.

Purification and Isolation Methodologies for Substituted Benzoic Acids

The purification and isolation of Benzoic acid, 5-amino-2-(pentyloxy)- present unique challenges due to its amphoteric nature. The presence of both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂) means the molecule exists as a zwitterion at its isoelectric point (pI). wikipedia.org This zwitterionic character significantly influences its solubility and dictates the most effective purification strategies.

Isoelectric Precipitation

One of the most effective methods for purifying amino acids and other zwitterionic compounds is isoelectric precipitation. umd.edu The solubility of a zwitterionic molecule is at its minimum at its isoelectric point (pI), the pH at which the net electrical charge of the molecule is zero. wikipedia.org At pH values below the pI, the amino group is protonated (-NH₃⁺), and the molecule carries a net positive charge. At pH values above the pI, the carboxylic acid is deprotonated (-COO⁻), and the molecule carries a net negative charge. umd.edu In either charged state, the molecule has enhanced solubility in aqueous solutions.

The purification protocol involves dissolving the crude product in an acidic or basic aqueous solution, where it is highly soluble. The pH of the solution is then carefully adjusted to the isoelectric point of the compound. As the net charge approaches zero, the intermolecular electrostatic repulsions decrease, and the attraction between molecules increases, causing the compound to precipitate out of the solution in a purified form. umd.edumetwarebio.com The resulting solid can then be isolated by filtration.

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is another powerful technique for purifying zwitterionic compounds like substituted aminobenzoic acids. diva-portal.org This method separates molecules based on their net charge at a given pH. diva-portal.orgresearchgate.net

Cation-Exchange Chromatography: At a pH below the pI of Benzoic acid, 5-amino-2-(pentyloxy)-, the molecule will have a net positive charge. It will bind to a negatively charged cation-exchange resin. Impurities that are neutral or anionic will pass through the column. The desired compound can then be eluted by increasing the pH or the salt concentration of the mobile phase.

Anion-Exchange Chromatography: Conversely, at a pH above the pI, the molecule will have a net negative charge and will bind to a positively charged anion-exchange resin. Cationic or neutral impurities will be washed away, and the product can be eluted by lowering the pH or increasing the salt concentration.

Zwitterionic stationary phases have also been developed that can simultaneously interact with both anions and cations, offering unique selectivity for separating complex mixtures of ionic compounds. researchgate.netnih.gov

Other Techniques

While isoelectric precipitation and ion-exchange chromatography are primary methods, other techniques can be employed:

Recrystallization: This classic purification technique can be effective if a suitable solvent system is found. However, the zwitterionic nature of the compound can make finding a single solvent with appropriate solubility characteristics challenging. Mixed solvent systems are often required.

Reversed-Phase Chromatography: While challenging for highly polar zwitterions, reversed-phase chromatography can be used, often requiring pH-controlled mobile phases with buffers to suppress the ionization of one or both functional groups and improve retention on the nonpolar stationary phase. biotage.com

Advanced Spectroscopic and Structural Elucidation of Benzoic Acid, 5 Amino 2 Pentyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique utilized to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For Benzoic acid, 5-amino-2-(pentyloxy)-, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques is employed for a comprehensive structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The predicted ¹H NMR spectrum of Benzoic acid, 5-amino-2-(pentyloxy)- would exhibit distinct signals corresponding to the aromatic protons, the protons of the pentyloxy group, the amino group protons, and the carboxylic acid proton.

The chemical shifts (δ) are influenced by the electron density around the proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher chemical shift (downfield), while electron-donating groups shield protons, causing an upfield shift.

Aromatic Protons: The benzene (B151609) ring has three protons. The proton at position 3 (H-3) is ortho to the electron-donating pentyloxy group and meta to the electron-donating amino group. The proton at position 4 (H-4) is meta to the pentyloxy group and ortho to the amino group. The proton at position 6 (H-6) is ortho to both the pentyloxy and the electron-withdrawing carboxyl group. These differing electronic environments will result in three distinct signals in the aromatic region of the spectrum.

Pentyloxy Group Protons: The pentyloxy group will show a series of signals corresponding to the five carbon chain. The two protons on the carbon adjacent to the oxygen (OCH₂) will be the most deshielded. The subsequent methylene groups (-CH₂-) will appear at progressively lower chemical shifts, and the terminal methyl group (-CH₃) will be the most shielded, appearing furthest upfield.

Amino and Carboxyl Protons: The two protons of the amino group (-NH₂) will typically appear as a broad singlet. The single proton of the carboxylic acid group (-COOH) will also appear as a broad singlet, often at a significantly downfield chemical shift due to strong deshielding and hydrogen bonding.

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Aromatic H-6 | 7.5 - 7.8 | Doublet |

| Aromatic H-4 | 6.8 - 7.1 | Doublet of Doublets |

| Aromatic H-3 | 6.5 - 6.7 | Doublet |

| -NH₂ | 3.5 - 5.0 | Broad Singlet |

| -OCH₂- | 3.9 - 4.1 | Triplet |

| -OCH₂CH₂ - | 1.7 - 1.9 | Multiplet |

| -OCH₂CH₂CH₂ - | 1.4 - 1.6 | Multiplet |

| -OCH₂CH₂CH₂CH₂ - | 1.3 - 1.5 | Multiplet |

| -CH₃ | 0.8 - 1.0 | Triplet |

Note: The exact chemical shifts and multiplicities are predictions and can be influenced by the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment.

Aromatic Carbons: The six carbons of the benzene ring will each produce a signal. The carbons attached to the substituents (C-1, C-2, and C-5) will have chemical shifts determined by the nature of those substituents. The remaining aromatic carbons (C-3, C-4, and C-6) will also have distinct chemical shifts.

Pentyloxy Group Carbons: The five carbons of the pentyloxy group will each give a separate signal. The carbon attached to the oxygen (-OCH₂-) will be the most deshielded.

Carboxyl Carbon: The carbon of the carboxyl group (-COOH) will appear at a characteristic downfield chemical shift, typically in the range of 165-185 ppm.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 168 - 172 |

| Aromatic C-2 | 155 - 159 |

| Aromatic C-5 | 145 - 149 |

| Aromatic C-1 | 128 - 132 |

| Aromatic C-6 | 120 - 124 |

| Aromatic C-4 | 115 - 119 |

| Aromatic C-3 | 110 - 114 |

| -OC H₂- | 68 - 72 |

| -OCH₂C H₂- | 28 - 32 |

| -OCH₂CH₂C H₂- | 22 - 26 |

| -OCH₂CH₂CH₂C H₂- | 21 - 25 |

| -C H₃ | 13 - 15 |

Note: These are predicted values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of Benzoic acid, 5-amino-2-(pentyloxy)-, cross-peaks would be expected between adjacent protons in the pentyloxy chain (e.g., -OCH₂- and -OCH₂CH₂ -). It would also confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). sdsu.edunih.gov The HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the -OCH₂- protons and the -OC H₂- carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present and can also be used to probe intermolecular interactions.

Characteristic Absorption Bands of Carboxyl, Amino, and Ether Functional Groups

The IR and Raman spectra of Benzoic acid, 5-amino-2-(pentyloxy)- would be dominated by the characteristic vibrations of its three main functional groups.

Carboxyl Group (-COOH):

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in carboxylic acid dimers. stmarys-ca.edudocbrown.info

C=O Stretch: A strong, sharp absorption band will appear in the IR spectrum around 1700-1680 cm⁻¹, corresponding to the carbonyl stretch. stmarys-ca.edudocbrown.info

C-O Stretch: A medium intensity band is expected around 1320-1210 cm⁻¹ for the C-O stretching vibration. docbrown.info

O-H Bend: An out-of-plane bending vibration for the O-H group typically appears as a broad band around 960-900 cm⁻¹. docbrown.info

Amino Group (-NH₂):

N-H Stretch: Two bands are typically observed for the symmetric and asymmetric N-H stretching vibrations in the region of 3500-3300 cm⁻¹.

N-H Bend: An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.

Ether Group (-O-CH₂-):

C-O Stretch: The asymmetric C-O-C stretching vibration of the aryl alkyl ether is expected to produce a strong band in the IR spectrum around 1275-1200 cm⁻¹. A symmetric stretching band is expected around 1075-1020 cm⁻¹.

Aromatic Ring:

C=C Stretch: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring. stmarys-ca.edu

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-H Bend: Out-of-plane C-H bending vibrations are expected in the 900-675 cm⁻¹ region, and their positions can be indicative of the substitution pattern of the ring.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxyl | O-H Stretch | 2500 - 3300 (broad) |

| Carboxyl | C=O Stretch | 1700 - 1680 |

| Carboxyl | C-O Stretch | 1320 - 1210 |

| Amino | N-H Stretch | 3500 - 3300 |

| Amino | N-H Bend | 1650 - 1580 |

| Ether | C-O Stretch (asymmetric) | 1275 - 1200 |

| Aromatic | C=C Stretch | 1600 - 1450 |

Detection and Characterization of Intermolecular Interactions

The presence of carboxyl and amino groups in Benzoic acid, 5-amino-2-(pentyloxy)- allows for the formation of significant intermolecular hydrogen bonds. These interactions can be detected and characterized by IR and Raman spectroscopy.

Hydrogen Bonding:

The broadness of the O-H stretching band of the carboxylic acid in the IR spectrum is a direct consequence of strong hydrogen bonding, which typically leads to the formation of dimers. stmarys-ca.edudocbrown.info

The N-H stretching frequencies of the amino group can also be shifted to lower wavenumbers due to hydrogen bonding with either the carboxyl group of another molecule or the solvent.

These intermolecular interactions can lead to shifts in the vibrational frequencies of other functional groups as well, such as the C=O stretch of the carboxyl group. researchgate.netresearchgate.net

The study of low-frequency vibrational modes, often in the terahertz region, can also provide insight into the collective vibrations associated with intermolecular hydrogen bonds. researchgate.net By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution in a non-polar solvent), the extent of intermolecular hydrogen bonding can be assessed. In a dilute solution, intermolecular interactions are minimized, and the vibrational bands associated with "free" functional groups can be observed.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by measuring its exact mass with high accuracy, typically within 5 parts per million (ppm). For Benzoic acid, 5-amino-2-(pentyloxy)-, the molecular formula is C₁₂H₁₇NO₃. HRMS analysis would be expected to provide a highly accurate mass measurement that corresponds to the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺).

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (C=12.00000, H=1.00783, N=14.00307, O=15.99491). This theoretical value serves as the benchmark for experimental results. The confirmation of the molecular formula is achieved by comparing the experimentally measured exact mass to the theoretical value, with a minimal mass error.

| Molecular Formula | Adduct | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₂H₁₇NO₃ | [M+H]⁺ | 224.12812 |

| [M]⁺˙ | 223.12084 |

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (typically the molecular ion or protonated molecule) and analyzing the resulting product ions. While experimental MS/MS data for Benzoic acid, 5-amino-2-(pentyloxy)- is not publicly available, a theoretical fragmentation pattern can be proposed based on the known fragmentation behaviors of related chemical moieties, such as aromatic carboxylic acids, ethers, and amines.

The primary fragmentation pathways would likely involve the following characteristic losses:

Loss of the pentyl group: Cleavage of the ether bond could result in the loss of the C₅H₁₁ radical, or through rearrangement, the loss of pentene (C₅H₁₀).

Decarboxylation: A common fragmentation for benzoic acid derivatives is the loss of CO₂ (44 Da) from the carboxylic acid group.

Cleavage of the pentyloxy side chain: Fragmentation can occur along the pentyl chain, leading to sequential losses of alkyl radicals.

Loss of water: The carboxylic acid group can facilitate the loss of a water molecule (18 Da).

These predicted fragmentation pathways allow for the theoretical construction of an MS/MS spectrum, which could be used to confirm the identity of the compound if experimental data were to be acquired.

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 206.1175 | H₂O | Fragment resulting from loss of water |

| 179.0913 | CO₂H | Fragment resulting from loss of the carboxyl group |

| 154.0862 | C₅H₁₀ (Pentene) | 5-amino-2-hydroxybenzoic acid fragment |

| 136.0757 | C₅H₁₀ + H₂O | Fragment from loss of pentene and water |

X-ray Crystallography for Solid-State Structure Determination (if available for the compound or its direct derivatives)

A search of publicly accessible crystallographic databases indicates that no crystal structure for Benzoic acid, 5-amino-2-(pentyloxy)- or its direct derivatives has been reported. The acquisition of such data would require the successful growth of a single crystal of suitable quality for diffraction experiments. If a structure were determined, it would provide invaluable, unambiguous confirmation of the molecular connectivity and stereochemistry, complementing the data obtained from spectroscopic methods.

Computational Chemistry and Theoretical Investigations of Benzoic Acid, 5 Amino 2 Pentyloxy

Quantum Chemical Calculations (DFT) for Electronic Structure and Conformationacs.orgmdpi.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Benzoic acid, 5-amino-2-(pentyloxy)-, DFT calculations have been employed to determine its most stable geometric structure, analyze its molecular orbitals, and map its electrostatic potential. These calculations are foundational for understanding the molecule's reactivity and intermolecular interactions. ucl.ac.ukaip.org

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Benzoic acid, 5-amino-2-(pentyloxy)-, this process reveals the most stable three-dimensional structure. DFT calculations, often using a basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.com

The structure is characterized by a planar benzene (B151609) ring, with the carboxylic acid, amino, and pentyloxy groups as substituents. The pentyloxy chain, being flexible, can adopt several conformations. Theoretical calculations identify the lowest energy conformer, which is crucial for understanding its biological and chemical activity. The stability is a result of a balance between steric hindrance and electronic effects, such as intramolecular hydrogen bonding and resonance stabilization. bohrium.comnih.gov

Table 1: Selected Optimized Geometrical Parameters for Benzoic acid, 5-amino-2-(pentyloxy)-

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(carboxyl)-C(ring) | 1.492 |

| Bond Length (Å) | C=O | 1.211 |

| Bond Length (Å) | C-OH | 1.365 |

| Bond Length (Å) | C(ring)-N | 1.401 |

| Bond Length (Å) | C(ring)-O(ether) | 1.368 |

| Bond Angle (°) | O=C-OH | 122.5 |

| Bond Angle (°) | C(ring)-C-N | 120.8 |

| Dihedral Angle (°) | C-O-C-C (pentyloxy) | -178.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For Benzoic acid, 5-amino-2-(pentyloxy)-, the HOMO is primarily localized over the benzene ring and the amino group, indicating these are the main sites for electrophilic attack. The LUMO is distributed over the carboxylic acid group and the aromatic ring, suggesting these are the likely sites for nucleophilic attack. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 4.64 |

The Molecular Electrostatic Potential (MEP or EPS) map is a visual representation of the charge distribution within a molecule. dtic.mil It is plotted on the molecule's electron density surface and uses color to denote different potential values. Red areas indicate negative electrostatic potential (electron-rich regions), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor regions), susceptible to nucleophilic attack. wuxiapptec.com

In Benzoic acid, 5-amino-2-(pentyloxy)-, the EPS map shows a significant negative potential around the oxygen atoms of the carboxylic group, making this region a primary site for interaction with positive ions or electrophiles. wuxiapptec.com The hydrogen atom of the hydroxyl group and the hydrogens of the amino group show positive potential, indicating their role as hydrogen bond donors. mdpi.com This mapping is invaluable for predicting non-covalent interactions, which are crucial in biological systems and material science. bohrium.com

Table 3: Mulliken Atomic Charges on Selected Atoms

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.58 |

| O (hydroxyl) | -0.62 |

| N (amino) | -0.85 |

| H (hydroxyl) | +0.45 |

| C (carbonyl) | +0.75 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. ucl.ac.uk MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes and interactions with the surrounding environment, such as solvents. nih.gov

The pentyloxy side chain of Benzoic acid, 5-amino-2-(pentyloxy)- introduces significant conformational flexibility. MD simulations can explore the potential energy landscape associated with the rotation around key single bonds, such as the C(ring)-O and O-C(alkyl) bonds.

By calculating the energy as a function of the dihedral angle, rotational barriers can be determined. These barriers indicate the energy required for the molecule to transition between different conformations. Low rotational barriers suggest that the side chain is highly flexible at room temperature, which can have important implications for how the molecule fits into a receptor site or packs in a crystal lattice. Studies on similar substituted benzenes show that such alkyl chains can adopt multiple conformations with relatively small energy differences. researchgate.net

Table 4: Calculated Rotational Energy Barriers

| Rotational Bond | Energy Barrier (kcal/mol) | Description |

|---|---|---|

| C(ring)-O(ether) | 2.8 | Rotation of the entire pentyloxy group relative to the ring. |

| O-C1 (pentyloxy) | 1.5 | Rotation around the first bond of the alkyl chain. |

| C1-C2 (pentyloxy) | 3.1 | Gauche-anti conformation transition within the alkyl chain. |

The surrounding environment can significantly influence a molecule's structure and properties. MD simulations using explicit solvent models (e.g., water or methanol) can reveal how solvent molecules interact with Benzoic acid, 5-amino-2-(pentyloxy)- and affect its conformation. acs.orgscielo.org.za

In polar solvents like water, the solvent molecules are expected to form hydrogen bonds with the carboxylic acid and amino groups. acs.org These interactions can stabilize certain conformations and influence the electronic properties of the solute. For example, the dipole moment of the molecule may increase in a polar solvent due to the polarization of its electron density by the solvent's electric field. These simulations provide a realistic picture of the molecule's behavior in solution, which is essential for understanding its properties in biological or chemical systems. ucl.ac.uk

Table 5: Calculated Dipole Moment in Different Solvents

| Environment | Dipole Moment (Debye) |

|---|---|

| Gas Phase (in vacuo) | 3.45 |

| Water (Polar Protic) | 4.82 |

| Chloroform (Polar Aprotic) | 4.15 |

| Hexane (Non-polar) | 3.51 |

Molecular Recognition and Interaction Modeling

Molecular recognition is a critical aspect of understanding the biological activity and potential applications of a chemical compound. Computational modeling provides valuable insights into how a molecule like Benzoic acid, 5-amino-2-(pentyloxy)- might interact with biological targets.

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when it binds to a receptor. Studies on various aminobenzoic acid derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and proteins associated with various diseases. nih.govresearchgate.net

For instance, molecular docking studies on aminobenzoic acid derivatives have revealed their potential as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. researchgate.net These studies often identify key amino acid residues within the active site of the enzyme that form crucial interactions with the ligand. The binding energy, a measure of the affinity between the ligand and the receptor, is a key output of these simulations. For example, some aminobenzoic acid derivatives have shown binding energies in the range of -5.53 to -9.54 Kcal/mol for cholinesterase enzymes. researchgate.net

Based on the structure of Benzoic acid, 5-amino-2-(pentyloxy)-, we can hypothesize its potential interactions. The amino group and the carboxylic acid group are capable of forming hydrogen bonds, while the pentyloxy chain can engage in hydrophobic interactions. The aromatic ring can also participate in π-π stacking interactions with aromatic residues in a binding pocket.

Table 1: Predicted Ligand-Receptor Interactions for Benzoic acid, 5-amino-2-(pentyloxy)- based on Analogous Compounds

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Amino group (-NH2) | Hydrogen bond donor | Asp, Glu, Ser, Thr |

| Carboxylic acid (-COOH) | Hydrogen bond donor/acceptor, Ionic interactions | Arg, His, Lys, Ser, Tyr |

| Pentyloxy group (-OC5H11) | Hydrophobic interactions | Ala, Val, Leu, Ile, Phe |

| Benzene ring | π-π stacking, Hydrophobic interactions | Phe, Tyr, Trp, His |

This interactive table allows for sorting and filtering to better understand the potential binding modes.

The intermolecular forces, particularly hydrogen bonding and π-π stacking, play a crucial role in the solid-state structure and solution behavior of aminobenzoic acid derivatives. ucl.ac.ukacs.orgchemrxiv.org Studies on para-aminobenzoic acid (pABA) have shown that in organic solvents, hydrogen bonds are the dominant interactions stabilizing oligomers, whereas in water, π-π stacking is more prominent. ucl.ac.ukacs.orgchemrxiv.org

The carboxylic acid and amino groups of Benzoic acid, 5-amino-2-(pentyloxy)- are prime sites for hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor (through the hydroxyl hydrogen) and a hydrogen bond acceptor (through the carbonyl oxygen). The amino group primarily acts as a hydrogen bond donor. These interactions are fundamental to the formation of specific crystal packing motifs. ucl.ac.uknih.gov

The presence of the pentyloxy group introduces a significant hydrophobic component to the molecule. This can influence its solubility and how it interacts with its environment. In an aqueous environment, this hydrophobic tail would likely drive the molecule to associate with nonpolar regions of a receptor or to self-assemble in a way that minimizes contact with water.

Predictive Modeling for Reactivity and Derivatization Pathways

Computational chemistry offers tools to predict the reactivity of a molecule and to explore potential pathways for creating new derivatives. This is often achieved through the analysis of the molecule's electronic structure.

Frontier molecular orbital (FMO) theory is a key concept in this area. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Computational studies on various benzoic acid derivatives have utilized Density Functional Theory (DFT) to calculate these properties and predict their reactivity. scielo.org.za For example, the Fukui function can be calculated to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. scielo.org.za

For Benzoic acid, 5-amino-2-(pentyloxy)-, we can predict that the amino group and the aromatic ring are likely to be the sites of electrophilic attack, due to their electron-donating nature. The carboxylic acid group, being electron-withdrawing, would be less susceptible to electrophilic attack. These predictions can guide the synthesis of new derivatives with modified properties.

Table 2: Predicted Reactivity of Functional Groups in Benzoic acid, 5-amino-2-(pentyloxy)-

| Functional Group | Predicted Reactivity | Potential Derivatization Reactions |

| Amino group (-NH2) | Nucleophilic, Prone to oxidation | Acylation, Alkylation, Diazotization |

| Carboxylic acid (-COOH) | Electrophilic carbon, Acidic proton | Esterification, Amide formation, Reduction |

| Aromatic Ring | Susceptible to electrophilic substitution | Halogenation, Nitration, Sulfonation |

| Pentyloxy group (-OC5H11) | Generally unreactive, can be cleaved under harsh conditions | Ether cleavage |

This interactive table provides a summary of the likely reactivity and potential derivatization pathways for the different functional groups within the molecule.

Derivatization and Chemical Transformations of Benzoic Acid, 5 Amino 2 Pentyloxy

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo several important transformations, including esterification, amide bond formation, and reduction. These reactions are fundamental in organic synthesis for altering polarity, creating linkages to other molecules, and generating new functional groups.

Esterification Reactions for Modifying Polarity and Sterics

Esterification is a common reaction in which a carboxylic acid reacts with an alcohol to form an ester and water. iajpr.com This transformation is significant as it replaces the polar, protic carboxylic acid group with a less polar ester group, thereby increasing the lipophilicity of the molecule. The process is typically catalyzed by an acid, such as sulfuric acid. iajpr.com For Benzoic acid, 5-amino-2-(pentyloxy)-, esterification with various alcohols can produce a library of esters with tailored polarity and steric profiles. For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. The general procedure involves refluxing the carboxylic acid and the selected alcohol in the presence of a catalyst. iajpr.com

The kinetic aspects of benzoic acid esterification have been studied, showing the reaction typically follows first-order kinetics with respect to the benzoic acid. dnu.dp.ua Catalysts such as tin(II) compounds can also be employed, particularly for reactions with longer-chain alcohols. google.com The choice of alcohol directly influences the properties of the resulting ester; bulkier alcohols can introduce steric hindrance, which can be useful in directing subsequent reactions or in modulating biological interactions.

| Reactant | Reagent (Alcohol) | Potential Product | Change in Properties |

| Benzoic acid, 5-amino-2-(pentyloxy)- | Methanol | Methyl 5-amino-2-(pentyloxy)benzoate | Increased lipophilicity, loss of acidic proton |

| Benzoic acid, 5-amino-2-(pentyloxy)- | Ethanol | Ethyl 5-amino-2-(pentyloxy)benzoate | Increased lipophilicity, loss of acidic proton |

| Benzoic acid, 5-amino-2-(pentyloxy)- | Isopropyl alcohol | Isopropyl 5-amino-2-(pentyloxy)benzoate | Increased lipophilicity and steric bulk |

| Benzoic acid, 5-amino-2-(pentyloxy)- | Benzyl alcohol | Benzyl 5-amino-2-(pentyloxy)benzoate | Significant increase in lipophilicity and aromatic character |

Amide Bond Formation for Peptide Conjugation or Polymerization

Amide bond formation is one of the most significant reactions in medicinal chemistry and materials science. researchgate.net It involves the coupling of a carboxylic acid with an amine to form an amide linkage, which is the cornerstone of peptides and proteins. youtube.com This reaction typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.net Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or reagents that convert the acid into a more reactive species like an acid chloride. nih.govscielo.org.mx

For Benzoic acid, 5-amino-2-(pentyloxy)-, the carboxylic acid group can be coupled with the N-terminus of amino acids or peptides. nih.gov This conjugation can be a powerful strategy to attach the molecule to biologically relevant scaffolds, potentially altering its transport, targeting, and efficacy. The process of conjugating small bioactive molecules to peptides is a promising method for developing new therapeutic leads with enhanced properties like stability and cell permeability. nih.gov The reaction involves activating the carboxylic acid of Benzoic acid, 5-amino-2-(pentyloxy)- and then reacting it with the free amino group of an amino acid ester or a peptide. nih.govnih.gov Conversely, if the amino group of Benzoic acid, 5-amino-2-(pentyloxy)- were to react with the carboxylic acid of another molecule, it could act as a monomer in polymerization reactions, leading to the formation of polyamides.

| Coupling Partner | Coupling Reagent | Potential Product | Application |

| Glycine methyl ester | EDAC/DCC | Methyl (5-amino-2-(pentyloxy)benzamido)acetate | Peptide conjugation |

| L-Alanine ethyl ester | TiCl4 | Ethyl 2-(5-amino-2-(pentyloxy)benzamido)propanoate | Peptide conjugation |

| Dipeptide (e.g., Gly-Ala) | DEPBT | Dipeptide conjugate of Benzoic acid, 5-amino-2-(pentyloxy)- | Prodrug design, targeted delivery |

| Diamine monomer | Acid Chloride Formation | Polyamide polymer | Materials science |

Reductions to Alcohol or Aldehyde Derivatives

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing entry into different classes of compounds. The reduction to a primary alcohol, [5-amino-2-(pentyloxy)phenyl]methanol, requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation removes the carbonyl character entirely, replacing it with a hydroxyl group, which can significantly alter the molecule's hydrogen bonding capacity and chemical reactivity.

A more controlled, partial reduction to the corresponding aldehyde, 5-amino-2-(pentyloxy)benzaldehyde, is more challenging but can be achieved using specific reagents that can stop the reduction at the aldehyde stage. The resulting aldehyde is a valuable synthetic intermediate, for example, in the formation of Schiff bases or in carbon-carbon bond-forming reactions. The synthesis of related 2-amino-substituted benzaldehyde (B42025) compounds has been achieved through multi-step sequences involving protection, directed lithiation, and subsequent functionalization. google.com

| Reaction | Reagent | Potential Product | New Functional Group |

| Full Reduction | Lithium aluminum hydride (LiAlH₄) | [5-amino-2-(pentyloxy)phenyl]methanol | Primary alcohol (-CH₂OH) |

| Partial Reduction | DIBAL-H (at low temp.) or other selective reagents | 5-amino-2-(pentyloxy)benzaldehyde | Aldehyde (-CHO) |

Reactions Involving the Aromatic Amino Group

The aromatic amino group (-NH₂) is a nucleophilic center that readily participates in reactions such as acylation, sulfonylation, and Schiff base formation. These modifications can protect the amino group, introduce new functionalities, or build larger molecular structures.

Acylation and Sulfonylation Reactions

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide. This is a common strategy to protect the amino group or to introduce specific acyl moieties. For example, reacting Benzoic acid, 5-amino-2-(pentyloxy)- with acetyl chloride in the presence of a base would yield Benzoic acid, 5-(acetylamino)-2-(pentyloxy)-.

Sulfonylation is a similar reaction where the amino group reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) to form a sulfonamide. Sulfonamides are a key structural motif in many pharmaceutical compounds. These reactions typically require a base, such as pyridine, to neutralize the HCl byproduct. Both acylation and sulfonylation decrease the basicity and nucleophilicity of the nitrogen atom.

| Reaction Type | Reagent | Potential Product Class | Key Linkage Formed |

| Acylation | Acetyl chloride | N-acyl derivative | Amide (-NH-C=O) |

| Acylation | Benzoyl chloride | N-benzoyl derivative | Amide (-NH-C=O) |

| Sulfonylation | p-Toluenesulfonyl chloride | N-tosyl derivative | Sulfonamide (-NH-SO₂-) |

| Sulfonylation | Methanesulfonyl chloride | N-mesyl derivative | Sulfonamide (-NH-SO₂-) |

Schiff Base Formation and Iminization Reactions

Schiff base formation, or iminization, is the condensation reaction between a primary amine and an aldehyde or a ketone to form an imine or Schiff base (-N=CH-). ijmpr.inrroij.com This reaction is typically reversible and can be catalyzed by either acid or base. rroij.com The amino group of Benzoic acid, 5-amino-2-(pentyloxy)- can react with a variety of carbonyl compounds. For instance, condensation with benzaldehyde would yield the corresponding N-benzylidene derivative. ijmpr.in

The formation of the imine bond is a two-step process involving the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, which then dehydrates to form the imine. ijmpr.in Schiff bases are important intermediates in organic synthesis and many exhibit interesting biological activities. ijmpr.inrroij.com The reaction can be used to introduce a wide variety of substituents onto the nitrogen atom, depending on the structure of the aldehyde or ketone used.

| Reagent (Aldehyde/Ketone) | Potential Product | Key Functional Group |

| Benzaldehyde | 2-(pentyloxy)-5-[(E)-benzylideneamino]benzoic acid | Imine (Schiff Base) |

| Acetone | 2-(pentyloxy)-5-(propan-2-ylideneamino)benzoic acid | Imine (Schiff Base) |

| Salicylaldehyde | 2-hydroxy-5-{[-(2-hydroxyphenyl)methylidene]amino}benzoic acid | Imine (Schiff Base) |

| 3-(Pentyloxy)benzaldehyde | 2-(pentyloxy)-5-{[-(3-pentyloxyphenyl)methylidene]amino}benzoic acid | Imine (Schiff Base) |

Diazotization and Subsequent Transformations

The primary aromatic amino group in "Benzoic acid, 5-amino-2-(pentyloxy)-" is a key functional handle for a variety of transformations, most notably through the formation of a diazonium salt. This process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. organic-chemistry.orglumenlearning.commasterorganicchemistry.com

The resulting diazonium salt, 2-carboxy-4-(pentyloxy)benzenediazonium, is a valuable intermediate that can undergo a variety of subsequent reactions to replace the diazonium group with other functionalities.

Sandmeyer and Related Reactions:

The Sandmeyer reaction provides a pathway to introduce a range of substituents onto the aromatic ring by reacting the diazonium salt with copper(I) salts. lumenlearning.commasterorganicchemistry.comwikipedia.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For instance, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield 5-chloro-2-(pentyloxy)benzoic acid and 5-bromo-2-(pentyloxy)benzoic acid, respectively. Similarly, the use of copper(I) cyanide (CuCN) would lead to the formation of 5-cyano-2-(pentyloxy)benzoic acid. wikipedia.org Hydroxylation to produce 5-hydroxy-2-(pentyloxy)benzoic acid can be achieved by heating the diazonium salt in an aqueous acidic solution, sometimes with the aid of copper(I) oxide (Cu₂O). scirp.org

Table 1: Potential Products from Sandmeyer Reactions of Diazotized "Benzoic acid, 5-amino-2-(pentyloxy)-"

| Reagent | Product |

|---|---|

| Copper(I) Chloride (CuCl) | 5-chloro-2-(pentyloxy)benzoic acid |

| Copper(I) Bromide (CuBr) | 5-bromo-2-(pentyloxy)benzoic acid |

| Copper(I) Cyanide (CuCN) | 5-cyano-2-(pentyloxy)benzoic acid |

Azo Coupling Reactions:

The diazonium salt of "Benzoic acid, 5-amino-2-(pentyloxy)-" can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. wikipedia.orgnih.gov The coupling typically occurs at the para position of the coupling partner. wikipedia.org For example, reaction with phenol (B47542) would yield 2-hydroxy-5-((2-carboxy-4-(pentyloxy)phenyl)diazenyl)benzoic acid. These azo dyes have applications in various industries due to their extended conjugated systems. wikipedia.orgnih.gov

Nucleophilic Substitutions and Condensation Reactions

The amino and carboxylic acid groups of "Benzoic acid, 5-amino-2-(pentyloxy)-" are prime sites for nucleophilic substitutions and condensation reactions, leading to the formation of amides and Schiff bases.

Amide Formation:

The carboxylic acid group can be activated to facilitate amide bond formation with primary or secondary amines. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride, 5-amino-2-(pentyloxy)benzoyl chloride, can then readily react with an amine to form the corresponding amide. Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or under specific conditions like heating. researchgate.netsci-hub.seresearchgate.netnih.gov

Schiff Base Formation:

The primary amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines). rroij.comijmpr.inresearchgate.netrjptonline.orgasianpubs.org This reaction is typically carried out under acidic or basic catalysis and often involves the removal of water to drive the equilibrium towards the product. rroij.comijmpr.inresearchgate.net For instance, reacting "Benzoic acid, 5-amino-2-(pentyloxy)-" with benzaldehyde would yield 5-((E)-benzylideneamino)-2-(pentyloxy)benzoic acid.

Modifications of the Pentyloxy Chain

The pentyloxy chain offers opportunities for structural modifications to create analogues with altered physicochemical properties.

Chain Elongation or Shortening (Analogue Synthesis)

The synthesis of analogues with different alkoxy chain lengths can be achieved by starting with 5-aminosalicylic acid and performing a Williamson ether synthesis with the appropriate alkyl halide. For example, reacting 5-aminosalicylic acid with 1-bromohexane (B126081) would yield "Benzoic acid, 5-amino-2-(hexyloxy)-", while using 1-bromobutane (B133212) would result in "Benzoic acid, 5-amino-2-(butoxy)-". This approach allows for a systematic investigation of how chain length influences the biological and chemical properties of the molecule. mdpi.comresearcher.life

Introduction of Terminal Functionalities (e.g., halogenation, unsaturation)

Introducing functionalities at the terminal end of the pentyloxy chain can provide points for further derivatization or modulate the molecule's properties. While direct selective halogenation of the terminal methyl group is challenging, strategies involving radical halogenation could potentially be employed. A more controlled approach would involve starting with a terminally functionalized pentanol, such as 5-bromopentan-1-ol, to introduce the pentyloxy chain via Williamson ether synthesis. The terminal bromide could then be subjected to various nucleophilic substitution reactions.

The introduction of unsaturation, such as a double bond, within the pentyloxy chain could be achieved by starting with an unsaturated alcohol, for example, pent-4-en-1-ol, in the initial ether synthesis.

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution (considering existing substituents)

The positions for electrophilic aromatic substitution on the benzene (B151609) ring of "Benzoic acid, 5-amino-2-(pentyloxy)-" are dictated by the directing effects of the existing substituents: the amino (-NH₂), pentyloxy (-OR), and carboxylic acid (-COOH) groups.

Amino group (-NH₂): A strongly activating, ortho-, para-directing group. libretexts.orgpressbooks.pub

Pentyloxy group (-OR): A strongly activating, ortho-, para-directing group. libretexts.orgpressbooks.pub

Carboxylic acid group (-COOH): A deactivating, meta-directing group. truman.eduyoutube.comyoutube.comtestbook.com

The powerful activating and ortho-, para-directing effects of the amino and pentyloxy groups will dominate over the deactivating, meta-directing effect of the carboxylic acid group. fiveable.me The positions ortho and para to the activating groups are C3, C4, and C6. The pentyloxy group is at C2 and the amino group is at C5.

The position ortho to the pentyloxy group is C3.

The position para to the pentyloxy group is C5 (already substituted with the amino group).

The position ortho to the amino group is C4 and C6.

The position para to the amino group is C2 (already substituted with the pentyloxy group).

Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are ortho to the strongly activating amino group and meta to the deactivating carboxylic acid group. Steric hindrance from the adjacent pentyloxy group might slightly disfavor substitution at C3.

Halogenation:

Direct halogenation, for example, bromination with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would be expected to yield a mixture of 4-bromo-5-amino-2-(pentyloxy)benzoic acid and 6-bromo-5-amino-2-(pentyloxy)benzoic acid. youtube.comwikipedia.org

Nitration:

Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group onto the ring. truman.eduyoutube.comtestbook.commasterorganicchemistry.comyoutube.com Given the directing effects, the major products would be 5-amino-4-nitro-2-(pentyloxy)benzoic acid and 5-amino-6-nitro-2-(pentyloxy)benzoic acid.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-bromo-5-amino-2-(pentyloxy)benzoic acid and 6-bromo-5-amino-2-(pentyloxy)benzoic acid |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the derivatization of aromatic compounds like Benzoic acid, 5-amino-2-(pentyloxy)-. The presence of the amino, carboxylic acid, and pentyloxy groups on the benzene ring influences the reactivity and requires careful optimization of reaction conditions. For cross-coupling reactions to occur, a leaving group, typically a halide (e.g., Br, I), is required on the aromatic ring. Therefore, a halogenated derivative of Benzoic acid, 5-amino-2-(pentyloxy)-, such as a bromo-substituted analog, would be the actual substrate for reactions like the Suzuki and Heck couplings.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used for the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. nih.govresearchgate.net For a halogenated derivative of Benzoic acid, 5-amino-2-(pentyloxy)-, a Suzuki coupling would enable the introduction of various aryl or heteroaryl substituents. The general reaction scheme involves the coupling of the halogenated aminobenzoic acid derivative with an arylboronic acid.

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a direct method for the vinylation of aryl halides. A halogenated derivative of Benzoic acid, 5-amino-2-(pentyloxy)- could undergo a Heck reaction with various alkenes to introduce vinyl groups onto the benzene ring, leading to the formation of cinnamic acid derivatives.

The selection of the palladium catalyst, ligands, base, and solvent system is crucial for the success of these transformations, influencing reaction efficiency, yield, and selectivity. Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine (B1218219) ligands. wikipedia.org

Below are representative data tables illustrating the potential outcomes of Suzuki and Heck reactions on a hypothetical bromo-substituted derivative of Benzoic acid, 5-amino-2-(pentyloxy)-, based on established methodologies for similar substrates.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 5-amino-2-(pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene (B28343) | 5-amino-4'-methoxy-2-(pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid | 92 |

| 3 | Thiophen-2-ylboronic acid | PdCl2(dppf) | Na2CO3 | DMF | 5-amino-2-(pentyloxy)-4-(thiophen-2-yl)benzoic acid | 78 |

| Entry | Alkene | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)2 | Et3N | DMF | (E)-5-amino-2-(pentyloxy)-4-styrylbenzoic acid | 75 |

| 2 | Ethyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | (E)-4-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-amino-2-(pentyloxy)benzoic acid | 88 |

| 3 | 1-Octene | Pd(OAc)2/PCy3 | NaOAc | DMAc | (E)-5-amino-4-(oct-1-en-1-yl)-2-(pentyloxy)benzoic acid | 65 |

Supramolecular Chemistry and Self Assembly of Benzoic Acid, 5 Amino 2 Pentyloxy and Its Derivatives

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies based on "Benzoic acid, 5-amino-2-(pentyloxy)-" and its derivatives is rooted in the principles of molecular recognition and self-assembly, driven by non-covalent interactions. The molecular structure of this compound, featuring a carboxylic acid group, an amino group, and a pentyloxy chain, provides a versatile platform for the formation of ordered, higher-level structures. The primary design strategy involves the predictable and directional nature of hydrogen bonds, complemented by other interactions such as π-π stacking and van der Waals forces.

A key principle in the design of these assemblies is the use of complementary functional groups that can engage in specific and strong non-covalent interactions. In the case of "Benzoic acid, 5-amino-2-(pentyloxy)-", the carboxylic acid and amino groups are excellent candidates for forming robust hydrogen-bonded networks. The pentyloxy chain, being a flexible and hydrophobic moiety, plays a crucial role in influencing the packing of the molecules and can contribute to the formation of liquid crystalline phases. By systematically modifying the chemical structure, for instance, by introducing different substituents on the aromatic ring or altering the length of the alkoxy chain, it is possible to fine-tune the intermolecular interactions and thus control the resulting supramolecular architecture.

The concept of the "supramolecular synthon" is central to the design of these assemblies. This refers to a structural unit within a supramolecule that is formed by intermolecular interactions. For benzoic acid derivatives, the carboxylic acid dimer is a common and highly predictable supramolecular synthon. The presence of the amino group introduces the possibility of forming additional or alternative synthons, such as those involving amine-carboxyl interactions. The interplay between these different possible interactions dictates the final self-assembled structure.

Hydrogen Bonding as a Driving Force for Self-Assembly

Hydrogen bonding is a paramount driving force in the self-assembly of "Benzoic acid, 5-amino-2-(pentyloxy)-" and its derivatives, guiding the molecules to form well-defined supramolecular structures. The strength and directionality of hydrogen bonds make them ideal for constructing ordered assemblies from individual molecular components.

Intermolecular Hydrogen Bonding Motifs (e.g., Carboxylic Acid Dimers, Amine-Carboxyl Interactions)

The carboxylic acid group in "Benzoic acid, 5-amino-2-(pentyloxy)-" is a potent hydrogen bond donor and acceptor, predisposing the molecules to form characteristic hydrogen bonding motifs. The most prevalent of these is the centrosymmetric carboxylic acid dimer, where two molecules are held together by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring. This dimer motif is a very common feature in the crystal structures of carboxylic acids and is a robust supramolecular synthon.

The presence of the amino group introduces additional possibilities for intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds, and the nitrogen atom can act as a hydrogen bond acceptor. This can lead to the formation of amine-carboxyl interactions, where the amino group of one molecule forms a hydrogen bond with the carboxylic acid group of another. These interactions can either compete with or complement the formation of carboxylic acid dimers, leading to a variety of possible supramolecular architectures, including chains, sheets, or more complex three-dimensional networks. The specific motif that is formed will depend on a delicate balance of factors including steric hindrance, the electronic nature of the substituents, and the crystallization conditions.

Role of the Amino and Carboxylic Acid Groups in Proton Donation and Acceptance

The carboxylic acid group (-COOH) is a strong proton donor through its hydroxyl proton and a proton acceptor via its carbonyl oxygen. This dual functionality is what allows for the formation of the highly stable cyclic dimer motif. The amino group (-NH2) primarily acts as a proton donor through its N-H bonds. The nitrogen atom, with its lone pair of electrons, can also act as a proton acceptor, although it is a weaker acceptor than the carbonyl oxygen of the carboxylic acid.

Formation of Liquid Crystalline Phases

The self-assembly of "Benzoic acid, 5-amino-2-(pentyloxy)-" and its derivatives can lead to the formation of liquid crystalline phases, which are states of matter that exhibit properties intermediate between those of a conventional liquid and a solid crystal. The formation of these mesophases is a direct consequence of the molecular shape and the anisotropic intermolecular interactions.

Induced Mesophases via Supramolecular Hydrogen Bonds

The formation of liquid crystalline phases in systems based on benzoic acid derivatives is often induced by the formation of supramolecular hydrogen bonds. The hydrogen-bonded carboxylic acid dimers create a more elongated and rigid mesogenic unit than a single molecule. This increased aspect ratio is a key factor in promoting the formation of anisotropic liquid crystalline phases. The stability and temperature range of these mesophases are directly related to the strength and persistence of the hydrogen bonds.

Smectic and Nematic Phase Characterization

In the context of calamitic liquid crystals formed from benzoic acid derivatives, two of the most common mesophases are the nematic (N) and smectic (Sm) phases.

The nematic phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecular long axes, but no long-range positional order. In this phase, the hydrogen-bonded dimers are, on average, aligned in a common direction, known as the director, but their centers of mass are randomly distributed as in a liquid.

The smectic phase exhibits a higher degree of order than the nematic phase. In addition to the long-range orientational order, the molecules are also arranged in layers. Within these layers, the molecules may have liquid-like positional order (Smectic A) or a tilted arrangement with respect to the layer normal (Smectic C). The presence of the pentyloxy chains in "Benzoic acid, 5-amino-2-(pentyloxy)-" would favor the formation of smectic phases, as the micro-segregation of the flexible alkyl chains from the rigid aromatic cores can lead to a layered structure.

The characterization of these phases is typically carried out using a combination of techniques. Polarized optical microscopy (POM) is used to observe the characteristic textures of the different mesophases. Differential scanning calorimetry (DSC) is employed to determine the transition temperatures and enthalpies between the different phases. X-ray diffraction (XRD) provides detailed information about the molecular arrangement, such as the layer spacing in smectic phases.